2-Azido-6-fluoropyridine
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Overview
Description
2-Azido-6-fluoropyridine is a chemical compound that is part of the fluoropyridines family . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Synthesis Analysis
The synthesis of fluoropyridines, including this compound, is a topic of interest in the field of organic chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . An efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines has been reported .Molecular Structure Analysis
The molecular structure of this compound is part of the broader class of fluoropyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The crystal packing of 2-fluoropyridine and its derivatives has been analyzed based on ab initio quantum-chemical calculations of the intermolecular interaction energy .Chemical Reactions Analysis
Fluoropyridines, including this compound, are highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the presence of the nitrogen heteroatom . The reactions of pentafluoropyridine with some nucleophiles occur selectively at the Para position as this site is most activated towards nucleophilic additions .Physical And Chemical Properties Analysis
Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Triazoles : 2-Azido-6-fluoropyridine derivatives, such as 2-azido-5-chloro-3-fluoropyridine, are used in the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloadditions with alkynes in ionic liquids. This process yields trisubstituted triazoles with good yields and regioselectivities (Zhong & Guo, 2010).
Labeling of Herbicide Receptors : 2-Azido derivatives of atrazine, such as azido-atrazine, are used for photoaffinity labeling of herbicide receptors in chloroplast membranes. This method aids in identifying the herbicide receptor protein in plants (Pfister et al., 1981).
Synthesis of Fluoropyridines : Diaryliodonium salts offer a solution for the synthesis of 3-[18F]fluoropyridine, a radiotracer in medical imaging. This approach facilitates the introduction of fluorine-18 into the 3- or 5-position of pyridines, overcoming previous limitations (Carroll et al., 2007).
Biological and Medicinal Applications
Anticancer Agent Synthesis : 6-Azido-5-fluoro and 5-fluoro-6-substituted uridine derivatives, synthesized from this compound derivatives, exhibit potent anticancer activities against various leukemia cell lines. These compounds are potential candidates for further investigations in cancer treatment (Bello et al., 2009).
Synthesis of Tracers for Medical Imaging : The novel AT1 receptor tracer [18F]fluoropyridine–candesartan was synthesized via click chemistry involving this compound derivatives. This tracer shows potential for positron emission tomography imaging of renal AT1 receptors (Abreu Diaz et al., 2020).
Labeling and Functionalization of RNA : 2'-Azido-2'-deoxyuridine (N3-dU), a derivative of this compound, is used as a spectroscopic probe for nucleic acids. This application is significant for studying RNA localization, structure, and dynamics (Gai et al., 2010).
Photolysis and Magnetic Studies
High-Spin Intermediates Study : The photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine yields high-spin intermediates, which are of interest in theoretical and applied chemistry. This study contributes to understanding the behavior of azido groups in pyridines (Chapyshev et al., 2013).
Modification of Magnetic Properties : Azido-copper coordination polymers derived from this compound show variant magnetic properties, including ferromagnetic ordering and slow magnetic relaxation. Such studies are critical in the field of material science (Liu et al., 2017).
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted fluoropyridines, including 2-Azido-6-fluoropyridine, is an important task of modern organic chemistry . The interest toward the development of fluorinated chemicals has been steadily increased . Therefore, the synthetic methods and biological activities of fluoropyridine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-azido-6-fluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how this compound interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting they may play a role in these biochemical pathways.
Pharmacokinetics
The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This could potentially impact the bioavailability of this compound.
Result of Action
The presence of the strong electron-withdrawing substituent(s) in the aromatic ring of fluoropyridines is known to confer interesting and unusual physical, chemical, and biological properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the SM coupling reaction, often used in the synthesis of such compounds, is known for its environmentally benign nature .
properties
IUPAC Name |
2-azido-6-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4/c6-4-2-1-3-5(8-4)9-10-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMYPMCRKFYBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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